

# Foreword: Unveiling the Potential of a Versatile Heterocycle

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## Compound of Interest

Compound Name: 2-(Methylthio)benzo[d]oxazole

Cat. No.: B078973

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In the landscape of medicinal chemistry and materials science, the benzoxazole scaffold stands as a privileged structure, a core component in a multitude of biologically active compounds and functional materials.[1][2] This guide focuses on a specific, yet highly versatile derivative: **2-(Methylthio)benzo[d]oxazole**. While seemingly a simple molecule, its unique combination of a benzoxazole ring and a reactive methylthio group makes it a valuable building block for drug discovery professionals and researchers.[3] This document moves beyond a simple datasheet, providing an in-depth analysis of its synthesis, structural characteristics, reactivity, and potential applications, grounded in established chemical principles and field-proven insights.

## Core Molecular Profile and Physicochemical Properties

**2-(Methylthio)benzo[d]oxazole**, also known by its CAS Registry Number 13673-62-6, is a compound featuring a benzene ring fused to an oxazole ring, with a methylthio (-SCH<sub>3</sub>) group substituted at the C2 position.[3] This structure imparts a unique set of electronic and steric properties that are central to its chemical behavior.

## Molecular Structure

The foundational structure is the planar, bicyclic benzoxazole system. The attachment of the electron-donating methylthio group at the 2-position influences the electron density of the heterocyclic ring, which is a key determinant of its reactivity.

Caption: Molecular structure of **2-(Methylthio)benzo[d]oxazole**.

## Physicochemical Data

A summary of the key physical and chemical properties is essential for laboratory handling, reaction setup, and analytical method development.

Property	Value	Source(s)
CAS Number	13673-62-6	[3]
Molecular Formula	C <sub>8</sub> H <sub>7</sub> NOS	[3]
Molecular Weight	165.21 g/mol	[3]
Appearance	Light yellow to orange clear liquid	[3][4]
Purity	>98.0% (GC)	[4]
UV λ <sub>max</sub>	278 nm (in Methanol)	[3]
pK <sub>a</sub> (Predicted)	1.36 ± 0.10	[3]

## Synthesis Pathway: S-Methylation of 2-Mercaptobenzoxazole

The most direct and widely cited synthesis of **2-(Methylthio)benzo[d]oxazole** involves the S-methylation of 2-mercaptobenzoxazole.[5] This reaction is a classic example of a Williamson ether synthesis analogue, applied here for thioether formation.

## Reaction Rationale and Mechanism

The causality behind the experimental choices is straightforward. 2-Mercaptobenzoxazole possesses a weakly acidic thiol proton. A moderately strong base, sodium methoxide, is used to deprotonate the thiol, forming a highly nucleophilic thiolate anion. This anion then readily attacks the electrophilic methyl carbon of methyl iodide in an S<sub>N</sub>2 reaction, displacing the iodide leaving group to form the final thioether product. The choice of methanol as a solvent is logical as it readily dissolves the sodium methoxide and the starting thiol.

## Detailed Experimental Protocol

This protocol is adapted from established literature procedures.<sup>[5]</sup>

### Materials:

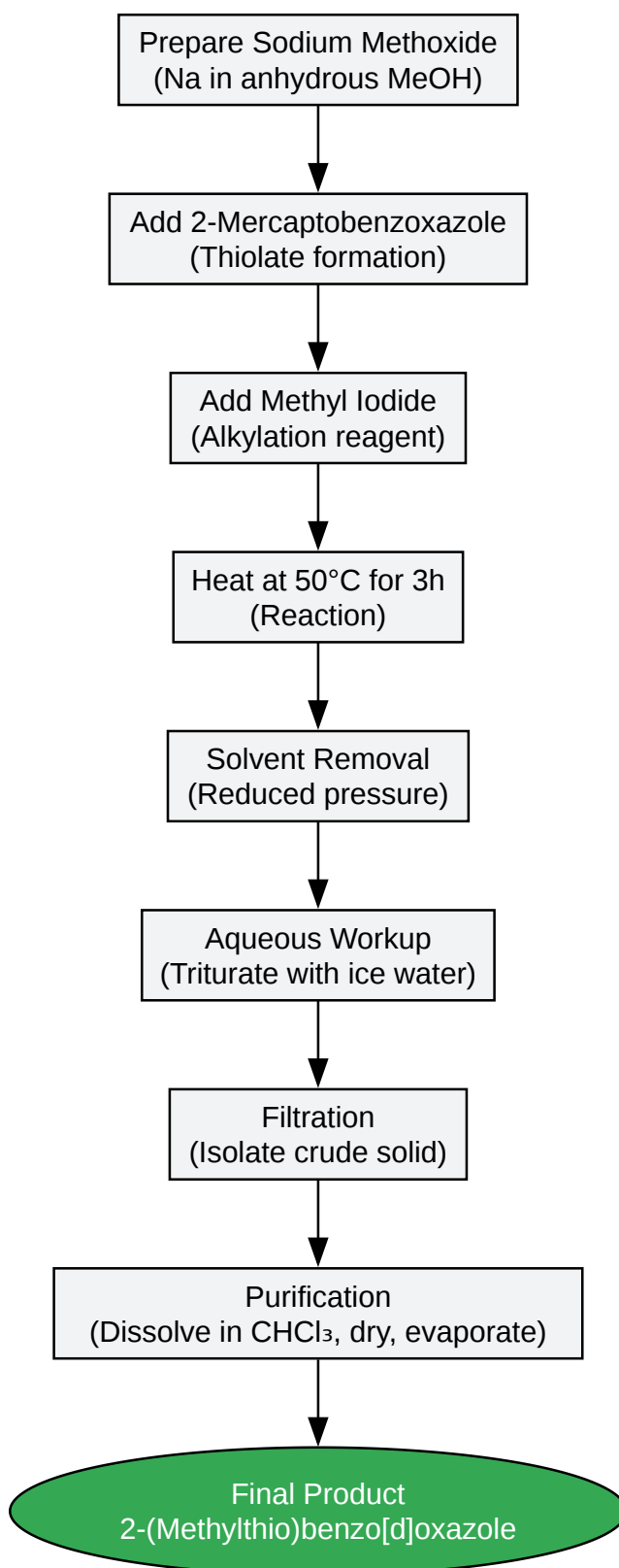
- 2-Mercaptobenzoxazole (0.04 mole, 6.0 g)
- Sodium metal (1.0 g)
- Anhydrous Methanol (150 ml)
- Methyl Iodide (5 ml)
- Chloroform
- Anhydrous Magnesium Sulfate
- Ice water

### Procedure:

- **Base Preparation:** In a suitable reaction vessel, prepare a solution of sodium methoxide by carefully and slowly adding sodium metal (1.0 g) to anhydrous methanol (150 ml) with stirring. Note: This reaction is exothermic and produces flammable hydrogen gas; it must be performed in a well-ventilated fume hood.
- **Thiolate Formation:** To the freshly prepared sodium methoxide solution, slowly add 2-mercaptobenzoxazole (6.0 g) while maintaining stirring.
- **Alkylation:** Add methyl iodide (5 ml) to the mixture.
- **Reaction:** Heat the mixture to 50°C and maintain stirring for 3 hours. After the heating period, allow the mixture to stand and cool to room temperature overnight.
- **Workup & Isolation:** a. Remove the methanol solvent via distillation under reduced pressure. b. Triturate the resulting solid residue with ice water. c. Collect the insoluble product by filtration.

- Purification: a. Dissolve the collected solid in chloroform. b. Dry the chloroform solution over anhydrous magnesium sulfate. c. Filter to remove the drying agent and remove the chloroform under reduced pressure to yield the final product, 2-(methylthio)benzoxazole, as a brown oil (yield reported: 5.8 g).<sup>[5]</sup>

## Synthesis Workflow Diagram



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Caption: Step-by-step workflow for the synthesis of **2-(Methylthio)benzo[d]oxazole**.

## Spectroscopic and Analytical Characterization

Full characterization is a self-validating system for confirming the identity and purity of a synthesized compound. While a dedicated, published spectrum for **2-**

**(Methylthio)benzo[d]oxazole** is not readily available, we can predict the expected spectral features based on its structure and data from closely related analogues like substituted benzoxazoles and methylthio-containing heterocycles.[\[6\]](#)[\[7\]](#)[\[8\]](#)[\[9\]](#)

Technique	Expected Observations
<sup>1</sup> H NMR	- Aromatic Protons: A complex multiplet pattern between $\delta$ 7.2-7.8 ppm corresponding to the four protons on the benzene ring. <a href="#">[6]</a> <a href="#">[10]</a> - Methyl Protons: A sharp singlet at approximately $\delta$ 2.6-2.8 ppm, corresponding to the three protons of the -SCH <sub>3</sub> group. <a href="#">[7]</a> <a href="#">[8]</a>
<sup>13</sup> C NMR	- Aromatic Carbons: Multiple signals in the $\delta$ 110-155 ppm range. <a href="#">[6]</a> - C2 Carbon: A signal around $\delta$ 160-165 ppm for the carbon attached to both N and S. - Methyl Carbon: A signal around $\delta$ 14-16 ppm for the -SCH <sub>3</sub> carbon. <a href="#">[6]</a>
IR Spectroscopy	- C=N Stretch: A characteristic strong absorption band around 1600-1650 cm <sup>-1</sup> . - C-O-C Stretch: Bands in the 1200-1270 cm <sup>-1</sup> region. - Aromatic C-H Stretch: Peaks above 3000 cm <sup>-1</sup> . - Aromatic C=C Stretch: Peaks in the 1450-1600 cm <sup>-1</sup> region.
Mass Spec. (EI)	- Molecular Ion (M <sup>+</sup> ): An intense peak at m/z = 165, corresponding to the molecular weight of the compound. - Fragmentation: Potential loss of a methyl radical (-CH <sub>3</sub> ) to give a fragment at m/z = 150, or loss of the entire methylthio group (-SCH <sub>3</sub> ) to give a fragment at m/z = 118. <a href="#">[11]</a>

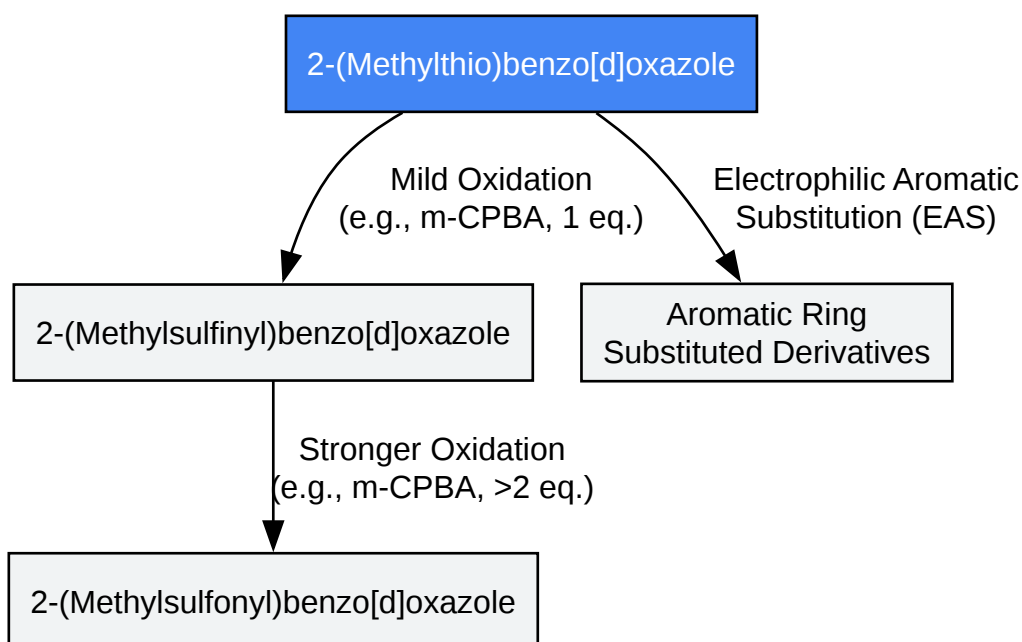
## Reactivity and Potential for Drug Development

The true value of **2-(Methylthio)benzo[d]oxazole** for researchers lies in its reactivity, which provides pathways to a diverse array of more complex molecules. The benzoxazole core is a well-established pharmacophore with a wide spectrum of biological activities, including antimicrobial and anticancer properties.<sup>[1][12]</sup>

## Key Reactive Sites

The molecule presents two primary sites for chemical modification:

- **The Methylthio Group:** The sulfur atom is susceptible to oxidation, allowing for the synthesis of the corresponding sulfoxide and sulfone derivatives. These oxidized forms can have significantly different biological activities and physicochemical properties (e.g., solubility, polarity).
- **The Benzene Ring:** The aromatic ring can undergo electrophilic aromatic substitution, although the specific directing effects would need to be considered.



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Caption: Potential reactivity pathways for **2-(Methylthio)benzo[d]oxazole**.

## Application in Drug Discovery

Benzothiazole and benzoxazole derivatives are of immense interest in drug discovery.<sup>[12][13][14]</sup> They are considered "privileged scaffolds" because they can bind to a variety of biological targets. The 2-substituted position is particularly important for modulating this activity.<sup>[1][15]</sup>

- As a Scaffold: **2-(Methylthio)benzo[d]oxazole** serves as an excellent starting point. The methylthio group can be displaced by various nucleophiles or modified, allowing for the attachment of diverse functional groups to create a library of compounds for screening.
- Bioisosteric Replacement: The methylthio group can act as a bioisostere for other functional groups, such as a hydroxyl or methoxy group, potentially improving metabolic stability or target affinity.
- Known Biological Activities: The broader class of 2-substituted benzoxazoles and benzothiazoles has demonstrated a wide range of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and antidiabetic properties.<sup>[1][15][16][17]</sup> This provides a strong rationale for exploring derivatives of **2-(Methylthio)benzo[d]oxazole** in these therapeutic areas.

## Conclusion

**2-(Methylthio)benzo[d]oxazole** is more than a simple chemical; it is a versatile platform for chemical innovation. Its straightforward synthesis, combined with the strategic reactivity of the methylthio group and the proven biological relevance of the benzoxazole core, makes it a compound of significant interest for researchers in organic synthesis, medicinal chemistry, and drug development. This guide provides the foundational knowledge required to handle, characterize, and strategically employ this molecule in the pursuit of novel chemical entities with therapeutic potential.

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